molecular formula C6H5BrN2O4S B15206413 5-Bromo-2-nitrobenzenesulfonamide

5-Bromo-2-nitrobenzenesulfonamide

Katalognummer: B15206413
Molekulargewicht: 281.09 g/mol
InChI-Schlüssel: IVPWIJSCRFTASK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-2-nitrobenzenesulfonamide is an organic compound with the molecular formula C6H5BrN2O4S It is a derivative of benzenesulfonamide, where the benzene ring is substituted with a bromine atom at the 5-position and a nitro group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-nitrobenzenesulfonamide typically involves the nitration of 5-bromobenzenesulfonamide. The process can be summarized as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is typically purified using large-scale recrystallization or continuous chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can replace the bromine atom under basic conditions.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can reduce the nitro group.

    Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the compound, although this is less frequently employed.

Major Products Formed

    Amino Derivatives: Reduction of the nitro group yields 5-bromo-2-aminobenzenesulfonamide.

    Substituted Derivatives: Substitution reactions yield various derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-Bromo-2-nitrobenzenesulfonamide has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.

    Biological Studies: It is used in studies involving enzyme inhibition and protein interactions.

    Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 5-Bromo-2-nitrobenzenesulfonamide involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to target molecules. These interactions can affect various molecular pathways, leading to the compound’s observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Nitrobenzenesulfonamide: Lacks the bromine substitution but shares similar reactivity and applications.

    5-Bromo-2-chlorobenzenesulfonamide: Similar structure but with a chlorine atom instead of a nitro group.

    5-Bromo-2-aminobenzenesulfonamide: The amino derivative obtained by reducing the nitro group.

Uniqueness

The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various research fields .

Eigenschaften

Molekularformel

C6H5BrN2O4S

Molekulargewicht

281.09 g/mol

IUPAC-Name

5-bromo-2-nitrobenzenesulfonamide

InChI

InChI=1S/C6H5BrN2O4S/c7-4-1-2-5(9(10)11)6(3-4)14(8,12)13/h1-3H,(H2,8,12,13)

InChI-Schlüssel

IVPWIJSCRFTASK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1Br)S(=O)(=O)N)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.